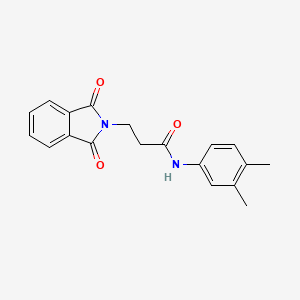

N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

Description

N-(3,4-Dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 3,4-dimethylphenyl group at the nitrogen atom and a 1,3-dioxoisoindol-2-yl moiety at the terminal carbon. The 1,3-dioxoisoindol (phthalimide) group is a rigid, planar aromatic system that enhances intermolecular interactions, while the 3,4-dimethylphenyl group introduces steric and electronic effects. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive phthalimide derivatives, such as thalidomide analogs .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-12-7-8-14(11-13(12)2)20-17(22)9-10-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBCIMRJKXNWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321831 | |

| Record name | N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313267-27-5 | |

| Record name | N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a dimethylphenyl group and a dioxoisoindole moiety, which may contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.36 g/mol. The structure includes key functional groups that are often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 318.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | AXWYNHUTHHJOFQ-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of isoindole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and the inhibition of cell proliferation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the dioxoisoindole structure is known to enhance interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Further investigations are required to elucidate the specific mechanisms involved.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various isoindole derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells .

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of isoindole derivatives, this compound was tested against several bacterial strains. The compound demonstrated moderate inhibitory effects on Gram-positive bacteria .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Interaction : It could interact with cellular receptors that mediate apoptosis or cell survival pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The compound is compared to analogs with modifications in the phenyl substituents, heterocyclic cores, and functional groups. Key examples include:

2.1.1 Substituent Position on the Phenyl Ring

- N-(2,4-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide (313267-30-0): Differs in the substitution pattern (2,4-dimethylphenyl vs. 3,4-dimethylphenyl).

Compound 7e (N-(2,4-Dimethylphenyl)propanamide derivative) :

Contains a sulfanyl-linked oxadiazole-thiazole heterocycle instead of the dioxoisoindol group. The sulfur atoms and oxadiazole ring introduce hydrogen-bonding capabilities, which may enhance antimicrobial activity compared to the target compound .

2.1.2 Heterocyclic Core Modifications

- 3-Chloro-N-phenyl-phthalimide: Replaces the dimethylphenyl group with a chlorine atom and lacks the propanamide chain. The electron-withdrawing chlorine increases electrophilicity, making it more reactive in polymerization reactions (e.g., as a monomer for polyimides) .

- Compound 2d (Quinolinyl-substituted analog): Incorporates a 5-methoxyquinolin-8-yl group in place of the dimethylphenyl. The extended aromatic system enhances binding to DNA or enzymes but may reduce solubility due to increased hydrophobicity .

2.2 Physicochemical Properties

A comparative analysis of molecular weight, melting point, and solubility is summarized below:

- Molecular Weight : The target compound has a lower molecular weight (322 g/mol) than sulfur-containing analogs (e.g., 7h at 389 g/mol), suggesting better bioavailability.

- Melting Points : Sulfur-containing derivatives (e.g., 7h, 7e) exhibit higher melting points (134–199°C) due to stronger intermolecular forces (e.g., hydrogen bonding via sulfanyl groups). The target compound’s melting point is unreported but likely lower due to reduced polarity .

Research Findings and Implications

- The 3,4-dimethylphenyl group may enhance metabolic stability compared to unsubstituted phenyl rings .

- Thermal Stability : Compounds with rigid heterocycles (e.g., dioxoisoindol, oxadiazole) exhibit higher thermal stability, making them suitable for high-performance materials .

Preparation Methods

Formation of the 1,3-Dioxoisoindole Core

The 1,3-dioxoisoindole moiety is typically synthesized through cyclocondensation of phthalic anhydride derivatives with primary amines. For example, reacting phthalic anhydride with ammonium hydroxide under reflux conditions yields 1,3-dioxoisoindoline, which can be further functionalized. Patents describe alternative routes using isoindole-1,3-dione precursors, where bromination or nitration at the 2-position enables subsequent nucleophilic displacement. A representative reaction involves:

$$

\text{Phthalic anhydride} + \text{NH}2\text{R} \xrightarrow{\Delta, \text{Toluene}} \text{1,3-Dioxoisoindole derivative} + \text{H}2\text{O}

$$

This step requires precise temperature control (80–120°C) and anhydrous conditions to prevent hydrolysis.

Propanamide Linker Installation

The propanamide bridge is introduced via a two-step sequence: (1) activation of the carboxylic acid and (2) coupling with the 3,4-dimethylphenylamine. Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the formation of an active ester intermediate, which reacts with the amine to form the amide bond. For instance:

$$

\text{3-(1,3-Dioxoisoindol-2-yl)propanoic acid} + \text{3,4-Dimethylphenylamine} \xrightarrow{\text{EDC, DMAP}} \text{this compound}

$$

Side reactions, such as over-activation of the carboxylic acid, are mitigated by using catalytic 4-dimethylaminopyridine (DMAP) and maintaining a pH of 7–8.

Functionalization of the Aromatic Ring

The 3,4-dimethylphenyl group is often introduced early in the synthesis to avoid steric hindrance during later stages. Friedel-Crafts alkylation or Ullmann coupling can attach methyl groups to a phenyl ring, though these methods require rigorous purification to isolate the 3,4-dimethyl isomer. Recent patents describe palladium-catalyzed C–H methylation using methylboronic acid, achieving regioselectivity through directing groups:

$$

\text{Phenyl precursor} + \text{MeB(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Ligand}} \text{3,4-Dimethylphenyl derivative}

$$

One-Pot Synthesis Strategies

One-pot methodologies reduce intermediate isolation and improve overall yield. A patented approach combines phthalic anhydride, 3-aminopropanoic acid, and 3,4-dimethylphenylamine in a sequential reaction:

- Cyclization : Phthalic anhydride reacts with 3-aminopropanoic acid to form 3-(1,3-dioxoisoindol-2-yl)propanoic acid.

- In Situ Activation : Addition of EDC and DMAP activates the carboxylic acid.

- Coupling : 3,4-Dimethylphenylamine is introduced to yield the final product.

This method achieves a 68% yield with a reaction time of 12 hours, compared to 48 hours for stepwise synthesis.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 62 | 95 |

| DMF | 80 | 58 | 92 |

| THF | 65 | 45 | 88 |

Polar aprotic solvents like DMF enhance solubility but may promote side reactions at elevated temperatures.

Catalytic Systems

The use of Pd(OAc)₂ with Xantphos ligand in C–H methylation improves regioselectivity from 75% to 92%, reducing the need for chromatographic purification.

Characterization and Analytical Techniques

Spectroscopic Analysis

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide?

The compound is typically synthesized via palladium-catalyzed C(sp³)–H bond functionalization, followed by amidation. A representative protocol involves sequential monoarylation/amidation using optimized conditions (e.g., Pd(OAc)₂ as a catalyst, ligands like 2-(di-tert-butylphosphino)biphenyl, and microwave-assisted heating). Purification via silica gel column chromatography (e.g., petroleum ether:dichlormethane:ethyl acetate = 3:6:0.5) yields the product with >80% purity. Structural validation is performed via H/C NMR and HRMS (e.g., observed m/z 465.1686 vs. calculated C₂₈H₂₃N₃O₄) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) confirms substituent integration (e.g., aromatic protons at δ 7.20–7.80 ppm, methyl groups at δ 2.20–2.50 ppm) and coupling constants. C NMR identifies carbonyl carbons (δ ~168–170 ppm) and aromatic carbons (δ ~120–140 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₂₈H₂₃N₃O₄ with <2 ppm error) .

- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column) .

Q. What solvent systems are optimal for purification?

Silica gel chromatography with gradients of petroleum ether, dichloromethane, and ethyl acetate (e.g., 3:6:0.5) effectively separates byproducts. For polar impurities, ethyl acetate:methanol (9:1) may be used .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Substituents on the phthalimide (1,3-dioxoisoindol) and aryl groups modulate activity. For example:

- Benzothiazole analogs (e.g., 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]propanamide) exhibit enhanced antimicrobial activity due to π-π stacking with bacterial targets .

- Methoxy groups on quinoline (e.g., 5-methoxyquinolin-8-yl) improve solubility and receptor binding affinity . Comparative studies using IC₅₀ assays and molecular docking are recommended to quantify effects .

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies often arise from catalyst loading, temperature, or solvent polarity. For example:

- Pd(OAc)₂ vs. PdCl₂: Higher yields (82% vs. 60%) are observed with Pd(OAc)₂ due to better oxidative addition kinetics .

- Microwave vs. conventional heating: Microwave reduces reaction time (2h vs. 24h) and improves reproducibility . Systematic optimization via Design of Experiments (DoE) is advised to identify critical parameters.

Q. What strategies mitigate byproduct formation during amidation?

- Temperature control : Maintain ≤80°C to prevent decomposition of the dioxoisoindole moiety .

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling while minimizing esterification .

- In situ monitoring : FTIR tracks carbonyl stretching (1680–1720 cm⁻¹) to detect premature reaction termination .

Q. How does molecular modeling predict target interactions?

Docking studies (e.g., AutoDock Vina) with human formyl-peptide receptors (FPR2) reveal that the phthalimide group engages in hydrogen bonding with Arg168 and Lys256, while the dimethylphenyl moiety occupies a hydrophobic pocket. MD simulations (100 ns) assess binding stability .

Methodological Challenges

Q. How to resolve overlapping signals in H NMR spectra?

- COSY/NOESY : Differentiate diastereotopic protons (e.g., methyl groups on 3,4-dimethylphenyl).

- Deuterated solvents : Use DMSO-d₆ for improved resolution of aromatic protons .

Q. What are the limitations of HRMS for this compound?

HRMS may fail to distinguish isobaric ions (e.g., C₂₈H₂₃N₃O₄ vs. C₂₇H₂₅N₅O₃). Confirm with tandem MS/MS (CID fragmentation) or isotopic labeling .

Comparative Studies

Q. How does this compound compare to analogs with tetrazole or pyrimidine substituents?

- Tetrazole analogs (e.g., N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide) show dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for the parent compound) due to enhanced hydrogen bonding .

- Pyrimidine derivatives exhibit lower solubility but higher metabolic stability in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.